Comparative Multi-Kinase Inhibitory Profile: Sunitinib Maleate Demonstrates Broader and More Potent Inhibition of Key Oncogenic Kinases Than Pazopanib or Sorafenib
Sunitinib maleate exhibits a broader and more potent inhibitory profile against a panel of clinically relevant tyrosine kinases compared to pazopanib and sorafenib. Sunitinib inhibited more kinases than pazopanib and sorafenib, at potencies within 10-fold of its primary target VEGFR-2 [1]. While all three compounds potently inhibit VEGFR-2, PDGFR-β, and c-Kit, pazopanib was notably less active against FLT3 in both kinase and cellular assays [2]. In direct comparison, sunitinib's IC50 for c-KIT is 13 nM versus 74 nM for pazopanib, a >5-fold difference [3]. Furthermore, sunitinib's potency for PDGFRβ (IC50 8 nM) and VEGFR2 (IC50 9 nM) exceeds that of sorafenib for the same targets (IC50s of 57 nM and 15 nM, respectively) [4].
| Evidence Dimension | In vitro kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | VEGFR2: 9±2 nM; PDGFRβ: 8±3 nM; c-KIT: 13 nM; FLT3: 1-10 nM |
| Comparator Or Baseline | Pazopanib: VEGFR2: 30 nM; PDGFRβ: 84 nM; c-KIT: 74 nM; FLT3: NA (less active). Sorafenib: VEGFR2: 15 nM; PDGFRβ: 57 nM; c-KIT: 68 nM |
| Quantified Difference | Sunitinib is >3-fold more potent against VEGFR2 and >10-fold more potent against PDGFRβ and c-KIT compared to pazopanib. Sunitinib is more potent against PDGFRβ (8 nM vs. 57 nM) and c-KIT (13 nM vs. 68 nM) than sorafenib. |
| Conditions | In vitro kinase assays as reported in multiple studies (Mendel et al., 2003; Kumar et al., 2007; Wilhelm et al., 2011) |
Why This Matters
This broader and more potent inhibition profile, especially against FLT3, PDGFRβ, and c-KIT, provides a scientific rationale for selecting sunitinib maleate in models where these kinases are drivers of disease or in research applications requiring comprehensive VEGFR/PDGFR pathway blockade.
- [1] Kumar R, et al. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. Br J Cancer. 2009;101(10):1717-1723. View Source
- [2] Kumar R, et al. Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity. Mol Cancer Ther. 2007;6(7):2012-2021. View Source
- [3] Mendel DB, et al. In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clin Cancer Res. 2003;9(1):327-337. View Source
- [4] Wilhelm SM, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-7109. View Source
